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Executive Summary

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are
master transcriptional coactivators and histone acetyltransferases (HATS) that play a pivotal
role in orchestrating gene expression.[1][2][3] By catalyzing the acetylation of histone tails and
other proteins, they modulate chromatin structure and facilitate the assembly of the
transcriptional machinery, thereby influencing a vast array of cellular processes, including
proliferation, differentiation, and DNA repair.[4][5] Dysregulation of p300/CBP activity is
implicated in numerous diseases, most notably cancer, making them compelling therapeutic
targets.[6][7] This guide provides an in-depth technical overview of the function of p300/CBP,
the mechanisms of their inhibition, and the downstream consequences for gene regulation,
supported by quantitative data and detailed experimental protocols.

Core Function of p300/CBP in Gene Regulation

p300 and CBP are large, multi-domain proteins that act as central hubs for integrating diverse
signaling pathways to control gene transcription.[8] Their function can be dissected into three
primary mechanisms:

» Histone Acetyltransferase (HAT) Activity: The core enzymatic function of p300/CBP is to
transfer an acetyl group from acetyl-CoA to the e-amino group of lysine residues on histone
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tails, particularly H3K18 and H3K27.[9][10] This modification neutralizes the positive charge
of lysine, weakening the interaction between histones and DNA. This "loosening” of
chromatin, or euchromatin formation, increases the accessibility of DNA to transcription
factors and the RNA polymerase Il machinery, generally leading to gene activation.[2][11]

o Scaffolding and Co-activation: p300/CBP possess multiple protein-protein interaction
domains that allow them to act as molecular scaffolds.[3] They bridge DNA-binding
transcription factors (like p53, nuclear receptors, and CREB) with the basal transcription
apparatus, stabilizing the pre-initiation complex and enhancing transcriptional output.[1][12]

» Non-Histone Protein Acetylation: Beyond histones, p300/CBP acetylate over 75 other
proteins, including transcription factors themselves (e.g., p53, MyoD, NF-kB).[12][13] This
acetylation can modulate the target protein's stability, DNA-binding affinity, subcellular
localization, and interaction with other proteins, adding another layer of regulatory control.
[12]

Mechanism of p300/CBP Inhibition

Given their critical role in promoting the expression of genes involved in cell growth and
survival, inhibiting p300/CBP has emerged as a promising anti-cancer strategy.[7][14] Small
molecule inhibitors typically target one of two key domains:

o HAT Domain Inhibitors: These compounds, such as A-485, are competitive inhibitors that
bind to the catalytic active site of the HAT domain, preventing the transfer of acetyl groups to
histone and non-histone substrates.[1][5][13] This leads to a global reduction in key
acetylation marks like H3K27ac, resulting in a more condensed chromatin state and the
repression of target genes.[4][15]

e Bromodomain Inhibitors: The bromodomain is a protein module that specifically recognizes
and binds to acetylated lysine residues.[16] Inhibitors like CCS1477 (Inobrodib) occupy the
acetyl-lysine binding pocket of the bromodomain, preventing p300/CBP from "reading" the
epigenetic landscape and docking onto acetylated chromatin.[17][18] This can displace
p300/CBP from enhancers and promoters, disrupting the transcriptional activation of key
oncogenes like the Androgen Receptor (AR) and c-Myc.[18][19]

The downstream effect of both inhibition strategies is the suppression of specific, lineage-
defining transcriptional programs that drive oncogenesis.[5][11]
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Figure 1: Logical flow of p300/CBP function and inhibition.
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Data Presentation: The Quantitative Impact of
Inhibition

The effects of p300/CBP inhibition can be quantified across biochemical, cellular, and
organismal levels. The following tables summarize key data for representative inhibitors.

ble 1: Biochemical  0300IC hibi

) . Potency (IC50 /
Compound Target Domain  Target Protein Kd) Assay Type
9.8 nM (IC50)[1] Biochemical HAT
A-485 HAT p300
[11] Assay
2.6 nM (IC50)[1] Biochemical HAT
A-485 HAT CBP
[11] Assay
) Biochemical HAT
C646 HAT p300 400 nM (Ki)[13]
Assay
_ Surface Plasmon
CCs1477 Bromodomain p300 1.3 nM (Kd)[18]
Resonance
) Surface Plasmon
CCS1477 Bromodomain CBP 1.7 nM (Kd)[18]

Resonance

ble 2: Cellular Eff f D300JC hibiti

Compound Cell Line Effect Measured Result

73 nM (EC50)

A-485 PC3 (Prostate) H3K27ac Levels )

reduction[4]

0.59 pM (IC50)
A-485 WM2664 (Melanoma) H3K27ac Levels )

reduction[4]
CCS1477 VCaP (Prostate) Cell Proliferation 0.049 pM (IC50)[17]
CCsi1477 22Rv1 (Prostate) Cell Proliferation 0.096 uM (IC50)[17]

o Global H3K27ac 61.1% decrease (with
p300 shRNA Synovial Fibroblasts
Levels TNF)[16]
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Table 3: Impact on Gene Expression (in vivo)

Data from 22Rv1 prostate tumor xenografts treated with CCS1477.[19]

Gene Target Function Fold Change (Day 7)
c-myc Oncogene, Proliferation -2.7

AR Transcription Factor ~-15

TMPRSS2 AR Target Gene Recovered after treatment
NKX3.1 AR Target Gene Recovered after treatment

| VEGFA | Angiogenesis | > -1.5 |

Signaling Pathways Modulated by p300/CBP

p300/CBP integrate signals from numerous critical pathways. Their inhibition can therefore

have profound effects on cellular decision-making.
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Figure 2: p300/CBP as a central node in oncogenic signaling.

Inhibition of p300/CBP can disrupt these pathways. For example, in castration-resistant
prostate cancer, inhibiting the p300/CBP bromodomain prevents co-activation of the Androgen
Receptor (AR), leading to downregulation of AR target genes and reduced tumor growth.[17]
[18] Similarly, p300/CBP are involved in TGF-/SMAD signaling, Wnt/3-catenin pathways, and
the cellular response to hypoxia via HIF-1a, all of which are critical in cancer progression.[14]

Experimental Protocols
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Investigating the effects of p300/CBP inhibition requires specific molecular and cellular biology
techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation sequencing (ChlP-seq)
for H3K27ac

This protocol is used to map the genomic locations of H3K27 acetylation and assess how these
patterns change upon inhibitor treatment. This is a representative protocol synthesized from
standard methods.[2][14][20]
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1. Cell Culture & Treatment
Grow cells (e.g., 1-10 million)
Treat with p300/CBP inhibitor or DMSO vehicle

i

2. Cross-linking
Add 1% formaldehyde to culture medium
Incubate for 10 min at RT to cross-link proteins to DNA

i

3. Cell Lysis & Chromatin Shearing
Lyse cells to isolate nuclei
Shear chromatin to 200-600 bp fragments (sonication)

i

4. Immunoprecipitation (IP)
Incubate sheared chromatin with anti-H3K27ac antibody
Add Protein A/G magnetic beads to capture antibody-chromatin complexes

i

5. Washes & Elution
Wash beads to remove non-specific binding
Elute chromatin from beads

6. Reverse Cross-links & DNA Purification
Incubate at 65°C overnight to reverse cross-links
Treat with RNase A and Proteinase K
Purify DNA (e.g., column purification)

i

7. Library Preparation & Sequencing
Perform end-repair, A-tailing, and adapter ligation
Amplify library via PCR
Sequence on a high-throughput platform

'

8. Data Analysis
Align reads to reference genome
Perform peak calling
Differential binding analysis between inhibitor vs. vehicle

Click to download full resolution via product page

Figure 3: Experimental workflow for H3K27ac ChlP-seq.
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Detailed Methodology:
e Cell Preparation and Cross-linking:

o Culture cells to ~80-90% confluency. Treat one set with the desired concentration of a
p300/CBP inhibitor and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 2-
24 hours).

o Add formaldehyde directly to the culture medium to a final concentration of 1% and
incubate for 10 minutes at room temperature with gentle shaking.

o Quench the reaction by adding glycine to a final concentration of 125 mM.
o Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
o Chromatin Preparation:

o Lyse the cell pellet in a buffer containing a non-ionic detergent (e.g., NP-40) to release
nuclei.

o Lyse the nuclei in a shearing buffer (containing SDS).

o Shear the chromatin to an average size of 200-600 bp using a probe sonicator. The
optimal sonication conditions must be empirically determined for each cell type.

e Immunoprecipitation:

o Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific
background.

o Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody against
H3K27ac (e.g., Abcam ab4729).[6] A parallel sample with a non-specific IgG antibody
should be run as a negative control.

o Add pre-blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-
chromatin complexes.

e DNA Purification:
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o Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-
specifically bound proteins and DNA.

o Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M
NaHCO3).

o Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6
hours or overnight.[21]

o Digest remaining RNA and protein by sequential treatment with RNase A and Proteinase
K.[21]

o Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.
e Sequencing and Analysis:

o Prepare a sequencing library from the purified DNA.

o Sequence the library on a platform like Illumina.

o Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to
identify regions of H3K27ac enrichment. Compare peaks between inhibitor-treated and
control samples to identify differential regions.

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic
activity of purified p300 or CBP. This protocol describes a common fluorescence-based
method.[7]

Materials:
* Recombinant human p300 or CBP protein.
o Histone H3 or H4 peptide substrate.

o Acetyl-Coenzyme A (Acetyl-CoA).
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Test inhibitor compound.
HAT assay buffer.
Developer solution that reacts with free Coenzyme A (thiol-reactive probe).

384-well microplate, plate reader.

Methodology:

Reaction Setup: In a microplate, add the HAT assay buffer, the histone peptide substrate,
and the recombinant p300/CBP enzyme.

Inhibitor Addition: Add the test compound at various concentrations (to determine IC50) or a
vehicle control (DMSO). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the
enzyme.

Initiate Reaction: Start the enzymatic reaction by adding Acetyl-CoA. Incubate at room
temperature for a defined period (e.g., 30-60 minutes).

Stop and Develop: Terminate the reaction by adding a stop solution. Add the developer
reagent, which will react with the free CoA-SH produced during the reaction to generate a
fluorescent signal.

Measurement: Incubate for ~20 minutes, then measure the fluorescence on a plate reader
(e.g., excitation 380 nm, emission 460 nm). The signal is proportional to the amount of free
CoA, and thus to the HAT activity.

Analysis: Calculate the percent inhibition for each compound concentration relative to the
vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay determines the effect of a p300/CBP inhibitor on the growth and survival of cancer

cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[17][22]

Principle: This assay quantifies the amount of ATP present, which is an indicator of

metabolically active, viable cells.
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Methodology:

o Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined
density and allow them to adhere overnight.

e Compound Treatment: Treat the cells with a serial dilution of the p300/CBP inhibitor. Include
wells with vehicle control (e.g., DMSO) and wells with no cells (for background
measurement).

 Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell
culture conditions.

e Assay Procedure:

o

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[¢]

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each
well.

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measurement: Read the luminescence on a plate reader.

e Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle
control wells (representing 100% viability). Plot the normalized values against the logarithm
of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 or IC50
value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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